3,5-Dimethyl-1-hexen-3-ol chemical structure and formula
3,5-Dimethyl-1-hexen-3-ol chemical structure and formula
An In-Depth Technical Guide to 3,5-Dimethyl-1-hexen-3-ol: Structure, Synthesis, and Applications
Introduction
3,5-Dimethyl-1-hexen-3-ol is a tertiary allylic alcohol, a class of organic compounds characterized by a hydroxyl group attached to a carbon atom that is adjacent to a carbon-carbon double bond.[1] This structural motif imparts unique reactivity and makes it a valuable building block in organic synthesis.[1][2] Its bifunctional nature allows for a wide range of chemical transformations, positioning it as a potentially versatile precursor for complex molecular architectures in pharmaceuticals and materials science.
It is critical to distinguish 3,5-Dimethyl-1-hexen-3-ol from its more commercially prevalent analogue, 3,5-Dimethyl-1-hexyn -3-ol (CAS 107-54-0). The latter is a propargyl alcohol containing a carbon-carbon triple bond. This guide focuses exclusively on the alkene variant (the "-en" in the name), detailing its specific structure, a robust synthetic methodology, and its potential applications, particularly for professionals in research and drug development.
Part 1: Molecular Structure and Physicochemical Properties
The definitive identity of a chemical compound is rooted in its structure and associated physical properties. These parameters govern its reactivity, interactions, and potential applications.
IUPAC Name: 3,5-dimethylhex-1-en-3-ol[3] Synonyms: 1-Hexen-3-ol, 3,5-dimethyl-[3] CAS Number: 3329-48-4[3] Molecular Formula: C₈H₁₆O[3]
Chemical Structure Diagram
Caption: Chemical structure of 3,5-Dimethyl-1-hexen-3-ol.
Physicochemical Data Summary
The following table summarizes the key computed and experimental properties of 3,5-Dimethyl-1-hexen-3-ol.
| Property | Value | Source |
| Molecular Weight | 128.21 g/mol | [3] |
| Molecular Formula | C₈H₁₆O | [3] |
| Topological Polar Surface Area | 20.2 Ų | [3][4] |
| Complexity | 96.7 | [3][4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
| Rotatable Bond Count | 3 | [4] |
Part 2: Synthesis and Mechanistic Rationale
The construction of tertiary alcohols is a fundamental operation in organic synthesis. The Grignard reaction, which facilitates the formation of carbon-carbon bonds, stands as a highly effective and versatile method for this purpose.[2][5]
Proposed Synthesis: Grignard Reaction
The most direct and logical synthesis of 3,5-Dimethyl-1-hexen-3-ol involves the nucleophilic addition of a vinyl Grignard reagent to a ketone. Specifically, the reaction of vinylmagnesium bromide with 4-methyl-2-pentanone (commonly known as methyl isobutyl ketone) will yield the target molecule after an acidic workup.
Reaction Scheme: CH₂(CH)MgBr + (CH₃)₂CHCH₂C(O)CH₃ → C₈H₁₅OMgBr C₈H₁₅OMgBr + H₃O⁺ → CH₂(CH)C(OH)(CH₃)CH₂CH(CH₃)₂ + Mg²⁺ + Br⁻ + H₂O
Causality and Self-Validating Protocol
This protocol is designed to be self-validating by addressing the critical parameters necessary for a successful Grignard synthesis. The rationale behind each step ensures high efficiency and yield.
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Anhydrous Conditions: Grignard reagents are powerful bases and will react readily with protic solvents, including water.[5] Therefore, all glassware must be rigorously dried, and all solvents must be anhydrous to prevent the premature quenching of the reagent.
-
Inert Atmosphere: To prevent oxidation of the magnesium metal and the Grignard reagent, the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Controlled Addition: The formation of the Grignard reagent and its subsequent reaction with the ketone are exothermic. Slow, dropwise addition of reagents with external cooling is crucial to maintain control over the reaction rate and prevent side reactions.
-
Quenching: A saturated aqueous solution of ammonium chloride (NH₄Cl) is the preferred quenching agent. It is acidic enough to protonate the intermediate magnesium alkoxide to form the final alcohol but is not so strongly acidic as to cause potential acid-catalyzed dehydration of the tertiary allylic alcohol product.
Detailed Experimental Protocol
-
Reaction Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon gas inlet. All glassware must be oven or flame-dried and assembled while hot under a stream of inert gas.
-
Grignard Reagent Formation: The flask is charged with magnesium turnings. A solution of vinyl bromide in anhydrous diethyl ether or tetrahydrofuran (THF) is placed in the dropping funnel. A small amount of the vinyl bromide solution is added to the magnesium to initiate the reaction, which is indicated by bubble formation and a gentle reflux. The remaining solution is then added dropwise at a rate that maintains a controlled reflux. After the addition is complete, the mixture is stirred until most of the magnesium has been consumed.
-
Aldehyde Addition: The Grignard reagent solution is cooled to 0°C using an ice-water bath. A solution of 4-methyl-2-pentanone in the anhydrous solvent is added dropwise from the dropping funnel. The temperature should be maintained below 10°C throughout the addition.
-
Reaction Completion & Quenching: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for one hour. The flask is then cooled again to 0°C, and the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. The final product can be purified by vacuum distillation or column chromatography.
Synthesis Workflow Diagram
Caption: Workflow for the Grignard synthesis of 3,5-Dimethyl-1-hexen-3-ol.
Alternative Synthetic Route
An alternative pathway to 3,5-Dimethyl-1-hexen-3-ol is the partial hydrogenation of 3,5-Dimethyl-1-hexyn-3-ol. This involves the selective reduction of the alkyne to an alkene without reducing the alkene further to an alkane. This is typically achieved using specific catalysts, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead), which favors the formation of the cis-alkene.[6]
Part 3: Chemical Reactivity and Applications in Research and Development
Reactivity Profile
As a tertiary allylic alcohol, 3,5-Dimethyl-1-hexen-3-ol possesses two key reactive sites: the hydroxyl group and the vinyl group. The allylic nature of the alcohol enhances the reactivity of the C-O bond, making it more susceptible to substitution reactions compared to a standard tertiary alcohol. This enhanced reactivity is a cornerstone of its utility in organic synthesis.[1]
Potential Roles in Drug Development
While specific applications of 3,5-Dimethyl-1-hexen-3-ol are not widely documented, its structural class—the tertiary alcohol—is of significant interest in medicinal chemistry.
-
Metabolic Stability: Primary and secondary alcohols can be metabolic "soft spots," susceptible to oxidation by metabolic enzymes into aldehydes, ketones, or carboxylic acids. Tertiary alcohols, however, cannot be directly oxidized at the carbinol carbon.[7] Incorporating a tertiary alcohol moiety like the one in 3,5-Dimethyl-1-hexen-3-ol into a drug candidate can block this metabolic pathway. The steric hindrance provided by the geminal alkyl and vinyl groups can also shield the hydroxyl group from conjugation reactions like glucuronidation, further enhancing the metabolic stability and bioavailability of a molecule.[7][8]
-
Modulation of Physicochemical Properties: The introduction of a hydroxyl group can decrease lipophilicity (LogP) and increase aqueous solubility, which are critical parameters for optimizing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of a drug.[7][8]
Utility as a Synthetic Intermediate
The dual functionality of 3,5-Dimethyl-1-hexen-3-ol makes it a versatile synthetic intermediate. The hydroxyl group can be used in ether or ester linkages, while the vinyl group can participate in a wide array of reactions, including:
-
Addition reactions (e.g., halogenation, hydroboration-oxidation).
-
Oxidative cleavage.
-
Metathesis reactions.
This allows for the elaboration of the carbon skeleton to build more complex and high-value molecules.
Part 4: Spectroscopic Characterization (Predicted)
-
¹H NMR:
-
Vinyl Protons: Three distinct signals in the region of 5.0-6.0 ppm, showing characteristic geminal and cis/trans coupling constants.
-
CH and CH₂ Protons: Signals corresponding to the isobutyl group, including a doublet for the two methyl groups around 0.9 ppm, a multiplet for the CH proton, and signals for the CH₂ group adjacent to the stereocenter.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
Methyl Proton: A singlet for the methyl group attached to the carbinol carbon.
-
-
¹³C NMR:
-
Alkene Carbons: Two signals in the downfield region, typically between 110 and 145 ppm.
-
Carbinol Carbon: A signal for the tertiary carbon bearing the -OH group, expected around 70-80 ppm.
-
Aliphatic Carbons: Signals corresponding to the four distinct carbons of the isobutyl and methyl groups in the upfield region.
-
-
Infrared (IR) Spectroscopy:
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.
-
C=C Stretch: A medium absorption band around 1640 cm⁻¹.
-
C-H Stretches: Signals just below 3000 cm⁻¹ for sp³ C-H bonds and just above 3000 cm⁻¹ for sp² C-H bonds of the vinyl group.
-
C-O Stretch: A strong absorption in the 1100-1200 cm⁻¹ region.
-
Conclusion
3,5-Dimethyl-1-hexen-3-ol is a structurally interesting tertiary allylic alcohol with significant, albeit largely untapped, potential in modern organic chemistry. Its synthesis is readily achievable through classic and reliable methods like the Grignard reaction. For researchers and drug development professionals, its key value lies in its potential role as a metabolically robust building block capable of improving the drug-like properties of lead compounds. The unique reactivity afforded by its bifunctional nature further establishes it as a versatile intermediate for the synthesis of complex molecular targets.
References
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